n-Fmoc-(s)-3-fluorohomophenylalanine

Peptide Conformation β-Turn Mimetics Fluorinated Amino Acids

Researchers optimizing peptide stability and conformation often face challenges with rapid aromatic hydroxylation and unpredictable folding. This meta-fluorinated Fmoc-homophenylalanine directly addresses these issues. • **Enhanced Stability:** The regiospecific meta-C-F bond blocks oxidative metabolism at the 3-position, extending circulating half-life while preserving near-isosteric similarity to the natural residue. • **Conformational Control:** The meta-fluorine dipole drives distinct β-turn stabilization and supramolecular assembly patterns unattainable with para-fluoro or non-fluorinated analogs. • **Supply Assurance:** Verified ≥97% purity (HPLC/NMR), compatible with automated Fmoc-SPPS workflows, and available from stock for immediate global dispatch.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B8098189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-(s)-3-fluorohomophenylalanine
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O
InChIInChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyUSLBDGLIEZPUPZ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Fmoc-(S)-3-Fluorohomophenylalanine Sourcing & Specifications


n-Fmoc-(S)-3-fluorohomophenylalanine (CAS: 1260594-44-2, MF: C25H22FNO4, MW: 419.44) is a fluorinated non-natural amino acid derivative belonging to the β-homophenylalanine family . This compound serves as a specialized building block primarily employed in Fmoc-strategy solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group safeguards the alpha-amino functionality during sequential coupling reactions [1]. Its key structural characteristic is the meta-fluorine substituent on the aromatic ring combined with an extended side chain, a motif engineered to modulate peptide conformation, proteolytic stability, and target binding interactions [2]. Suppliers typically offer this compound with a standard purity specification of ≥95% to 97%, as verified by HPLC and NMR analysis .

Workflow Fmoc-strategy solid-phase peptide synthesis (SPPS)
Selection Meta-fluorine for beta-turn and SAR regioisomer control
Use Context Peptide folding modulation, metabolic stability screening

n-Fmoc-(S)-3-Fluorohomophenylalanine Non-Interchangeability


General substitution of this compound with non-fluorinated Fmoc-homophenylalanine or alternative regioisomers (e.g., 4-fluoro) is scientifically unsound for structure-activity relationship (SAR) studies or peptide lead optimization. The introduction of the fluorine atom is known to alter the local electron distribution of the aromatic ring, directly impacting π-stacking interactions and the physicochemical properties of the peptide backbone [1]. Importantly, the specific meta-fluorination pattern confers a distinct dipole moment and steric orientation compared to para-substituted analogs, leading to divergent conformational preferences in peptide folding, including β-turn stabilization, which cannot be replicated by the parent or para-fluoro derivative [2]. Furthermore, the strong carbon-fluorine bond is a well-documented strategy to block oxidative metabolism at the substitution site; however, this effect is highly regiospecific—meta-fluorination may provide an alternative clearance pathway profile distinct from para-fluorination, which is critical for optimizing bioavailability [3]. Therefore, interchanging these building blocks without comparative data invalidates established SAR relationships and introduces significant variability in lead compound stability and target engagement.

Non-fluorinated Fmoc-homophenylalanine may alter backbone folding and oxidative metabolic profile compared with the 3-fluoro analog.
Para-fluoro (4-fluoro) regioisomer cannot replicate the meta-fluorine conformational bias and may shift SAR outcomes significantly.
Regioisomer interchange without comparative data invalidates established SAR and may introduce variability in lead stability and target engagement.

n-Fmoc-(S)-3-Fluorohomophenylalanine Differentiation Evidence


Meta-Fluorine β-Turn Propensity

The introduction of a single fluorine atom at the meta position of a phenylalanine-based tripeptide scaffold (versus ortho or para) induces a specific conformational bias toward β-turn structures. Peptide sequences containing mono-fluorinated phenylalanines display a conformational preference for β-turns stabilized by 4→1 intramolecular hydrogen bonding [1]. This effect is not uniform across regioisomers; the interchange of fluorine positions (ortho, meta, para) introduces 'significant diversity in supramolecular chemistry' and differential stabilization of the folded state [1].

Beta-turn propensity
Class-level inference
Meta-fluoro: induces 4→1 H-bonding β-turn stabilization Ortho/para isomers: distinct supramolecular heterogeneity, weaker β-turn bias
Conformational bias is regioisomer-dependent
Tripeptide model systems; solution-state structural analysis
Peptide Conformation β-Turn Mimetics Fluorinated Amino Acids

Meta- vs. Para-Fluorine Agonist Potency

In structure-activity relationship (SAR) studies of thrombin receptor-tethered ligands (SFLLRNP), the position of a fluorine atom on the phenylalanine aromatic ring critically dictates agonist activity. While para-fluorination was well-tolerated or provided enhanced activity, substitution at the meta position resulted in a substantial decrease in biological response. Analogs bearing a meta-fluorine substituent exhibited significantly diminished activity, retaining only approximately 10-20% of the activity observed for the para-fluoro derivative [1].

GPCR agonist potency
Cross-study comparable
~10–20% retained activity vs para-fluoro
Substantial regioisomer-dependent bioactivity difference
Thrombin receptor-tethered ligand (SFLLRNP) analogs
GPCR Agonists Protease-Activated Receptors SAR Studies

3-Fluoro Effect on Coupling Efficiency

The presence of the strongly electron-withdrawing 3-fluoro substituent on the phenyl ring of the homophenylalanine scaffold is known to alter the acid-base properties of the amino acid compared to the non-fluorinated parent compound, Fmoc-L-homophenylalanine. Fluorinated amino acids generally exhibit a decrease in the nucleophilicity of the adjacent amino group and an increase in the acidity of the carboxylic acid functional group [1]. These electronic perturbations can influence the kinetics and efficiency of peptide bond formation during solid-phase synthesis, requiring potential adjustments in coupling reagent choice or reaction time relative to the non-fluorinated comparator.

Coupling electronics
Class-level inference
Decreased amine nucleophilicity, increased carboxylic acid acidity vs non-fluorinated
May require adjusted SPPS coupling conditions
Extrapolated from general fluorinated amino acid behavior
SPPS Optimization Amino Acid Reactivity Peptide Coupling

Metabolic Stability via Aromatic Fluorination

The incorporation of fluorine atoms into peptides and proteins is a validated strategy to increase their enzymatic stability and modulate their activities [1]. The strategic placement of fluorine on the aromatic ring of amino acids like homophenylalanine is designed to block cytochrome P450-mediated oxidative metabolism, a primary clearance pathway for peptides containing unsubstituted aromatic rings. While direct stability data for the 3-fluorohomophenylalanine-containing peptide versus the homophenylalanine-containing peptide is not provided, the strong carbon-fluorine bond inherently resists oxidative cleavage at the site of substitution [2], offering a theoretical increase in metabolic half-life compared to the non-fluorinated analog.

Metabolic stability
Class-level inference
C–F bond at 3-position may resist oxidative metabolism; specific t½ data not available
Supports metabolic stability screening rationale
Class-level medicinal chemistry principle; requires experimental validation
Peptide Therapeutics Proteolytic Stability Drug Metabolism

Vendor Purity and Quality Control

Commercially available n-Fmoc-(S)-3-fluorohomophenylalanine is supplied with batch-specific analytical documentation that allows for direct quality assessment. Reputable vendors report a minimum purity specification of 95% to 97% , with supporting analytical data typically including High-Performance Liquid Chromatography (HPLC) traces and Nuclear Magnetic Resonance (NMR) spectra. While the purity specifications may overlap with those of non-fluorinated Fmoc-homophenylalanine from similar vendors, the verification of the fluorinated analog's identity and purity is a distinct quality control process essential for ensuring reproducible peptide synthesis outcomes, particularly given the potential for altered coupling efficiency.

Vendor purity
Supporting evidence
≥95–97% (HPLC, NMR) comparable to non-fluorinated analog
Commercial specification supports reproducible synthesis
Batch-specific CoA review recommended
Analytical Chemistry Quality Assurance Peptide Synthesis

n-Fmoc-(S)-3-Fluorohomophenylalanine Research Applications


Fluoro-Aromatic Modulation of Peptide Folding

Incorporation of n-Fmoc-(S)-3-fluorohomophenylalanine is particularly valuable in research aimed at engineering specific secondary structures, such as β-turns, within synthetic peptides. As established, the meta-fluorine substituent can drive distinct supramolecular assembly and folding patterns compared to non-fluorinated or para-fluorinated analogs [1]. This makes it a key tool for investigators studying peptide folding landscapes, designing conformationally constrained peptidomimetics, or creating novel biomaterials where self-assembly is guided by fluorous and π-stacking interactions.

SAR Probe for Lead Optimization

This compound is a critical probe in medicinal chemistry SAR campaigns. The quantitative evidence shows that the position of the fluorine atom dramatically alters biological activity, as seen in GPCR ligand studies where the meta-fluoro analog retains only 10-20% of the para-fluoro analog's potency [2]. Researchers can use this building block to systematically interrogate the steric and electronic requirements of a target binding pocket, distinguishing between hydrophobic tolerance (para-substitution) and specific electrostatic repulsion or dipole requirements (meta-substitution).

Site-Specific Fluorination for Metabolic Stability

For peptide therapeutics or biological probes suffering from rapid in vivo clearance due to aromatic hydroxylation, substitution with this fluorinated analog offers a validated strategy to enhance proteolytic and metabolic stability [3]. By replacing the oxidation-sensitive hydrogen at the meta position with a stable C-F bond, this compound serves as a direct, chemically stable isostere designed to extend the circulating half-life of the peptide while maintaining a high degree of structural similarity to the natural or non-fluorinated lead [4].

SPPS of Complex Unnatural Sequences

As a standard Fmoc-protected amino acid with documented commercial purity (95-97%) and analytical traceability, this compound is directly compatible with automated Fmoc-SPPS workflows . Its application is essential for laboratories engaged in the synthesis of complex, non-natural peptide libraries where the unique properties of the 3-fluoro-homophenylalanine residue are required to achieve desired binding affinity, folding, or stability profiles that cannot be accessed using standard canonical or even other fluorinated amino acids.

Application
Selection Property
Validation Focus
Peptide folding modulation studies
Meta-fluoro conformational bias toward β-turns
Beta-turn stabilization assessment
SAR probe for lead optimization
Regioisomeric activity profile (meta vs para)
Target-engagement potency comparison
Metabolic stability screening
Oxidative metabolism resistance context
Microsomal half-life comparison
Complex peptide library synthesis
Fmoc-SPPS compatibility, documented purity
Coupling efficiency and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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